molecular formula C28H27Cl2N3O7S B1679262 Relcovaptan CAS No. 150375-75-0

Relcovaptan

Katalognummer B1679262
CAS-Nummer: 150375-75-0
Molekulargewicht: 620.5 g/mol
InChI-Schlüssel: CEBYCSRFKCEUSW-NAYZPBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular formula of Relcovaptan is C28H27Cl2N3O7S . The molecular weight is 620.5 g/mol . The IUPAC name is (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This research falls under the field of Molecular Biochemistry .

Summary of the Application

Relcovaptan is an analogue of the human neurohormone vasopressin (AVP), which is synthesized in overlapping regions in the hypothalamus . AVP is known for its vasoconstricting abilities and is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .

Methods of Application

Many attempts have been made to modify this hormone and find AVP analogues with different pharmacological profiles that could overcome its limitations . Non-peptide AVP analogues with low molecular weight presented good affinity to AVP receptors .

Results or Outcomes

Synthetic peptide analogues compensate for the shortcomings of AVP. Desmopressin is more resistant to proteolysis and presents mainly antidiuretic effects, while terlipressin is a long-acting AVP analogue and a drug recommended in the treatment of varicose bleeding in patients with liver cirrhosis .

Renal Heat Stress Injury

Specific Scientific Field

This research is in the field of Cardio-Renal Physiopathology .

Summary of the Application

Relcovaptan has been studied for its role in preventing renal damage caused by mild heat stress and limited rehydration with a fructose-containing beverage .

Methods of Application

Osmotic minipumps were used to deliver relcovaptan (0.64 mg/day) in male Wistar rats for two weeks . To induce dehydration, rats were exposed to mild heat stress (37 °C for 1 h, Monday to Friday). All groups received a 10% fructose solution as a rehydration fluid for 2 h after mild heat stress .

Prostate Cancer

Specific Scientific Field

This research is in the field of Oncology .

Summary of the Application

Relcovaptan has been suggested for clinical trials, particularly in patients with bone-metastatic disease for which therapeutic options are limited .

Methods of Application

The specific methods of application for this use of Relcovaptan are not detailed in the source .

Results or Outcomes

The results suggest that these could be revealing other untapped antitumor properties of the vasopressin system-related drugs against prostate cancer cells .

Eigenschaften

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relcovaptan

CAS RN

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relcovaptan
Reactant of Route 2
Reactant of Route 2
Relcovaptan
Reactant of Route 3
Relcovaptan
Reactant of Route 4
Reactant of Route 4
Relcovaptan
Reactant of Route 5
Relcovaptan
Reactant of Route 6
Relcovaptan

Citations

For This Compound
318
Citations
M Steinwall, T Bossmar, R Brouard… - Gynecological …, 2005 - Taylor & Francis
… No significant effect of relcovaptan on blood pressure … in relcovaptan-treated patients than in the placebo subjects. This tendency would suggest a mild vasodilatory effect of relcovaptan …
Number of citations: 41 www.tandfonline.com
C Cenksoy, PO Cenksoy, O Erdem, B Sancak… - European Journal of …, 2014 - Elsevier
… relcovaptan was as effective as high dose relcovaptan. Furthermore, based on a human study related to relcovaptan mentioned above, we preferred to evaluate the effect of relcovaptan …
Number of citations: 24 www.sciencedirect.com
B Rangarajan, V Binoy, SS Hingmire… - South Asian journal of …, 2014 - thieme-connect.com
Hyponatremia is a common and often under-recogonised clinical problem in oncologic practice. The recogonition of the cause of hyponatremia and initiation of appropriate and timely …
Number of citations: 15 www.thieme-connect.com
N Zhao, S Peacock, CH Lo, L Heidman, F Magani… - Cancer Research, 2018 - AACR
… relcovaptan … that relcovaptan halted tumor growth and stabilized circulating levels of a clinical tumor progression marker, prostate specific antigen (PSA). We evaluated relcovaptan …
Number of citations: 1 aacrjournals.org
SM Scroggins, DA Santillan, JM Peterson… - The FASEB …, 2017 - Wiley Online Library
… Conivaptan (N=5, p<0.05) and nelivaptan (N=5, p<0.05) correct the IL‐4 deficiency in the maternal kidney of PreE dams while relcovaptan (N=5, p=NS) does not. The reduction of IL‐4 …
Number of citations: 1 faseb.onlinelibrary.wiley.com
A Fenner - Nature Reviews Urology, 2019 - nature.com
… Relcovaptan administered … Relcovaptan also reduced growth of established CRPC xenograft tumours in mouse prostates. Finally, a model of bone metastasis showed that relcovaptan …
Number of citations: 6 www.nature.com
G Decaux, A Soupart, G Vassart - The Lancet, 2008 - thelancet.com
… Relcovaptan is a selective V1a-receptor antagonist, which has shown initial positive results … weak antagonist effect in patients and on receptors and was developed before relcovaptan. …
Number of citations: 426 www.thelancet.com
GV Ripoll, M Pifano, J Garona, DF Alonso - Frontiers in oncology, 2020 - frontiersin.org
… by the selective AVPR1a antagonist relcovaptan resulted in … We believe that clinical trials with relcovaptan are warranted, … by selective antagonists such as relcovaptan or tumor cells are …
Number of citations: 6 www.frontiersin.org
R Brouard - Inpharma, 2000 - Springer
… In this study, 73 such women received oral relcovaptan 100 and 300mg and placebo, for 1 … The total duration of relcovaptan administration during each cycle was ≥ 2 days and ≤ 5 …
Number of citations: 0 link.springer.com
FE García-Arroyo, I Muñoz-Jiménez… - International Journal of …, 2019 - mdpi.com
… Neither relcovaptan nor tolvaptan had any effects on the … that was mildly increased by relcovaptan but still within normal … Importantly, both relcovaptan and tolvaptan treatments had …
Number of citations: 9 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.